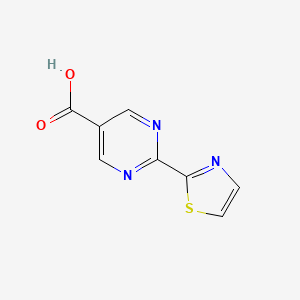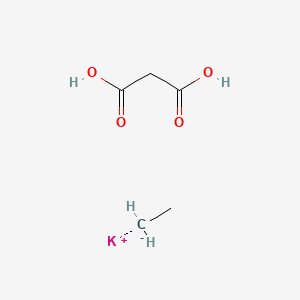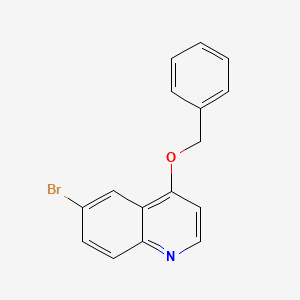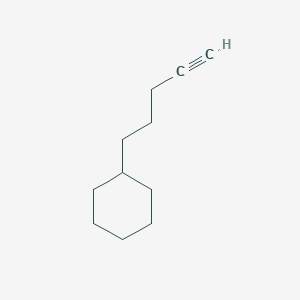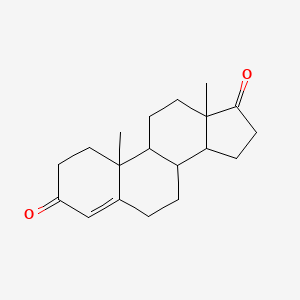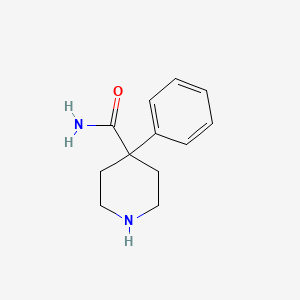![molecular formula C7H5BrN2OS B8810497 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 70825-45-5](/img/structure/B8810497.png)
6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one: is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which upon treatment at different temperatures, undergo intramolecular cyclization to form the desired thiazolopyrimidine structure .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of nitro groups in the compound can yield amino derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine: 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one has shown promising antibacterial and antitubercular activities. It has been studied for its potential use in developing new antimicrobial agents to combat resistant bacterial strains .
Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific chemical and physical characteristics. It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. Additionally, it may interfere with nucleic acid synthesis, further contributing to its antibacterial activity .
Comparison with Similar Compounds
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-chloro-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-ethyl-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-phenyl-
Comparison: While these compounds share a similar core structure, the presence of different substituents at the 7-position significantly influences their biological activities and chemical properties. For instance, the 6-bromo-7-methyl derivative exhibits enhanced antibacterial activity compared to its chloro and ethyl counterparts .
Properties
CAS No. |
70825-45-5 |
|---|---|
Molecular Formula |
C7H5BrN2OS |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
6-bromo-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5BrN2OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,1H3 |
InChI Key |
PIHXLKQYDUVAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
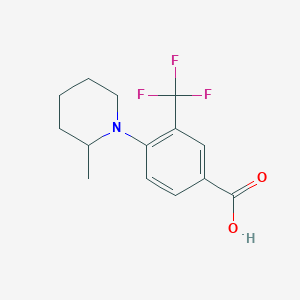


![5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8810446.png)

![2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8810464.png)
